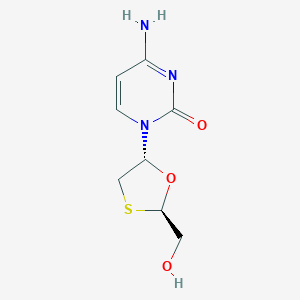

trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane

Vue d'ensemble

Description

Trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane (THMC) is a synthetic compound that has recently been studied for its potential applications in biochemistry and medicine. THMC is a unique molecule that has two chiral centers, which makes it an attractive target for asymmetric synthesis. It has been shown to have a variety of biological activities, including antimicrobial and anti-inflammatory effects. In addition, THMC has been used as a probe for studying enzyme kinetics and as a substrate for metabolic pathways.

Applications De Recherche Scientifique

Antiretroviral Activity Against HIV

4’-Epi Lamivudine: is a nucleoside reverse transcriptase inhibitor (NRTI) prodrug analogue of dideoxycytidine. It exhibits potent antiretroviral activity against human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme. This property makes it valuable in the treatment of HIV/AIDS .

Fixed-Dose Combination (FDC) Therapy

Lamivudine is often used in combination with other antiretroviral drugs. In particular, it is part of a fixed-dose combination (FDC) therapy recommended by the World Health Organization (WHO). FDCs simplify treatment regimens, improve adherence, and enhance patient outcomes. Lamivudine’s inclusion in FDCs contributes to effective HIV management .

Simultaneous Determination Using Spectrophotometric Techniques

Researchers have employed derivative spectrophotometric techniques to simultaneously evaluate 4’-Epi Lamivudine and other drugs. For instance, a third-order derivative (D3) spectrophotometric method was applied to assess lamivudine and tenofovir disoproxil fumarate (TDF) in fixed-dose combined drugs. This technique offers a reliable, cost-effective alternative to high-performance liquid chromatography (HPLC) when the latter is not available .

Treatment of Hepatitis B Virus (HBV) Infection

Due to its high bioavailability, 4’-Epi Lamivudine has been used to treat cirrhosis and hepatocellular carcinoma caused by HBV infection. Its inhibitory effects on nucleoside reverse transcriptase make it a valuable therapeutic option for managing HBV-related liver diseases .

Potential Applications Beyond HIV and HBV

While its primary use is in HIV and HBV treatment, researchers continue to explore other applications for 4’-Epi Lamivudine . These may include investigating its antiviral properties against other viruses or assessing its impact on cellular processes beyond reverse transcription .

Pharmacokinetic Studies and Drug Interactions

Understanding the pharmacokinetics of 4’-Epi Lamivudine is crucial for optimizing dosing regimens. Researchers study its absorption, distribution, metabolism, and elimination to ensure safe and effective use. Additionally, investigations into drug interactions—especially when co-administered with other medications—are essential for patient safety .

Mécanisme D'action

Target of Action

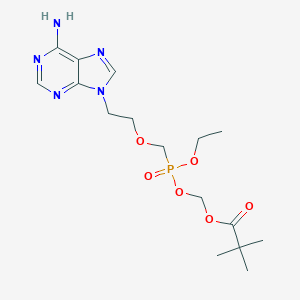

4’-Epi Lamivudine, also known as 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one or trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane, primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), respectively .

Mode of Action

4’-Epi Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the virus, thereby preventing it from spreading.

Biochemical Pathways

The compound undergoes anabolic phosphorylation by intracellular kinases to form its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into viral DNA. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Pharmacokinetics

4’-Epi Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . The drug is widely distributed into total body fluid, with an apparent volume of distribution (Vd) of approximately 1.3 L/kg following intravenous administration . About 70% of an oral dose is eliminated renally as unchanged drug, indicating the need for dose adjustment in patients with renal insufficiency . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The incorporation of 4’-Epi Lamivudine into viral DNA results in DNA chain termination, which inhibits the replication of HIV-1 and HBV . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the body’s ability to fight off infections.

Propriétés

IUPAC Name |

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161162 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139757-68-9 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

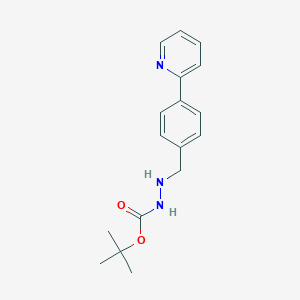

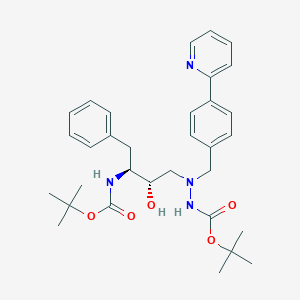

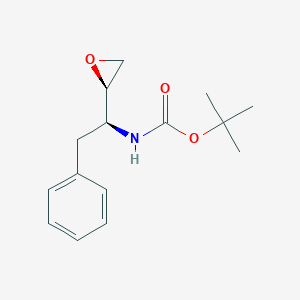

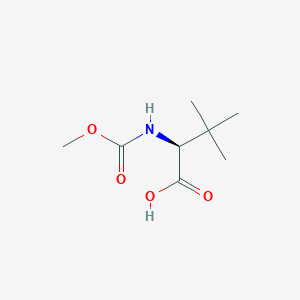

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.